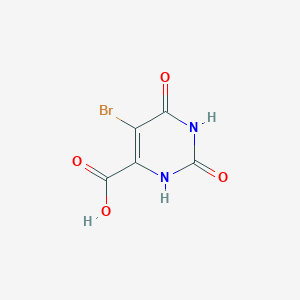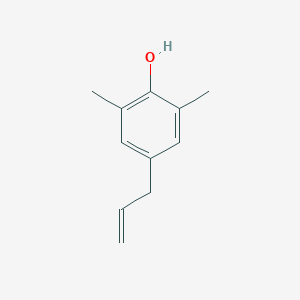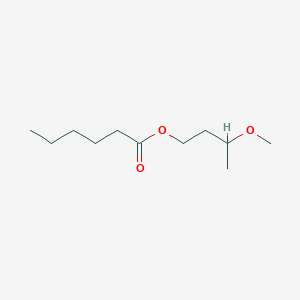
3-Methoxybutyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybutyl hexanoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry due to its fruity and sweet aroma. However, it also has several potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Applications De Recherche Scientifique
3-Methoxybutyl hexanoate has several potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in animal models. This suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 3-Methoxybutyl hexanoate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial and anti-inflammatory effects, 3-Methoxybutyl hexanoate has been found to have several other biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It also has potential neuroprotective effects and may protect against neuronal damage in certain neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxybutyl hexanoate in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and is not classified as a hazardous substance. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Methoxybutyl hexanoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Further research is needed to determine its efficacy and safety in humans. Additionally, its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, its neuroprotective effects suggest that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-Methoxybutyl hexanoate is typically achieved through the reaction of 3-methoxybutanol and hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.
Propriétés
Numéro CAS |
14153-78-7 |
|---|---|
Nom du produit |
3-Methoxybutyl hexanoate |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-methoxybutyl hexanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-11(12)14-9-8-10(2)13-3/h10H,4-9H2,1-3H3 |
Clé InChI |
VASDORBQIGLUPG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCCC(C)OC |
SMILES canonique |
CCCCCC(=O)OCCC(C)OC |
Autres numéros CAS |
14153-78-7 |
Synonymes |
3-methoxybutyl hexanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



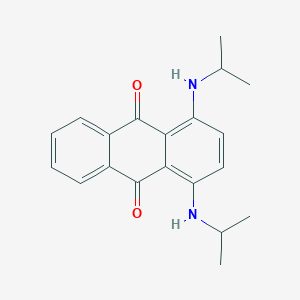

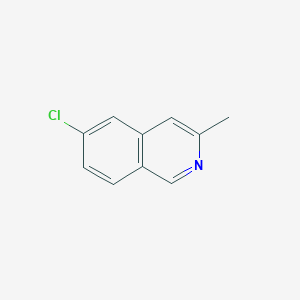
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
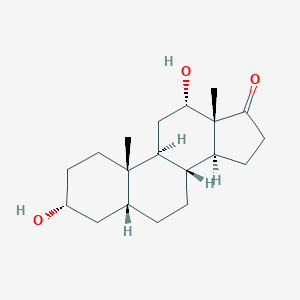
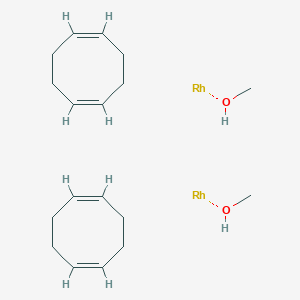
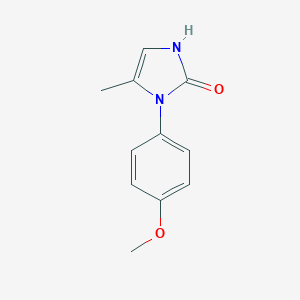
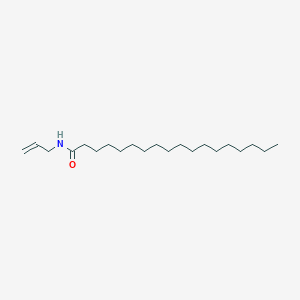
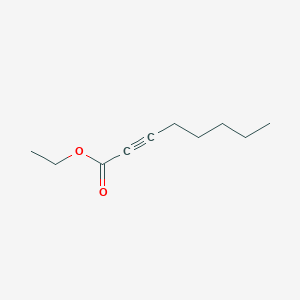
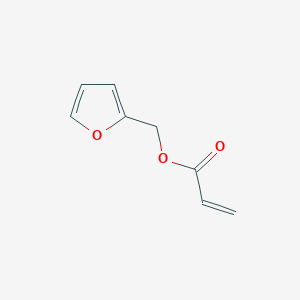

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
